N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
Description
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a structurally complex molecule featuring a 2,3-dihydro-1,4-benzodioxin core linked via an acetamide bridge to a pyrido[1,2-a][1,3,5]triazin-2-yl sulfanyl moiety. The sulfanyl (-S-) linker may facilitate interactions with cysteine residues in enzymes or receptors, suggesting applications in enzyme inhibition or receptor modulation. Although direct pharmacological data for this specific compound are unavailable in the provided evidence, its structural analogs (e.g., triazole- or pyrimidine-based derivatives) exhibit antimicrobial, anti-inflammatory, and antifungal activities, as discussed below .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S/c1-11-4-5-22-15(8-11)20-17(21-18(22)24)27-10-16(23)19-12-2-3-13-14(9-12)26-7-6-25-13/h2-5,8-9H,6-7,10H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDRPSJZGNLXDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide” typically involves multi-step organic reactions. The starting materials might include 1,4-benzodioxin derivatives, pyridotriazinone precursors, and thiol-containing compounds. Common synthetic routes could involve:
Formation of the Benzodioxin Ring: This step might involve cyclization reactions under acidic or basic conditions.
Introduction of the Pyridotriazinone Moiety: This could be achieved through nucleophilic substitution or condensation reactions.
Attachment of the Sulfanylacetamide Group: This step might involve thiol-ene reactions or amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide” can undergo various chemical reactions, including:
Oxidation: The compound might be susceptible to oxidation at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group in the pyridotriazinone moiety, potentially forming alcohol derivatives.
Substitution: The benzodioxin ring and pyridotriazinone moiety might undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions might include the use of strong acids or bases, or specific catalysts like palladium or copper complexes.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Synthesis and Structural Characterization
The compound can be synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[1,4]-dioxin derivatives with various sulfonamide precursors. For instance, one study detailed the synthesis of related compounds by reacting 2,3-dihydrobenzo[1,4]-dioxin derivatives with 4-methylbenzenesulfonyl chloride and subsequent acetamide formation using bromoacetamides in the presence of bases like lithium hydride. The resulting compounds were characterized using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Biological Activities
1. Enzyme Inhibition:
Research has indicated that derivatives of N-(2,3-dihydro-1,4-benzodioxin) exhibit enzyme inhibitory properties. For example, compounds synthesized from this scaffold have been screened for their inhibition of α-glucosidase and acetylcholinesterase enzymes. These enzymes are crucial for glucose metabolism and neurodegenerative diseases like Alzheimer's disease (AD), respectively .
2. Antimicrobial Activity:
The antimicrobial potential of related compounds has been evaluated against various bacterial strains. Studies suggest that these compounds can inhibit both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity .
3. Anti-inflammatory Properties:
Molecular docking studies have shown that certain derivatives may act as inhibitors of lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases .
4. Anticancer Activity:
Some derivatives have been tested for anticancer properties against various cancer cell lines. The results indicate that these compounds may induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms .
Case Study 1: Enzyme Inhibition
A study explored the synthesis of N-(2,3-dihydrobenzo[1,4]-dioxin) derivatives and their inhibition of α-glucosidase and acetylcholinesterase. The synthesized compounds showed varying degrees of inhibition, with some demonstrating significant potential for therapeutic applications in type 2 diabetes mellitus (T2DM) and Alzheimer's disease .
Case Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial efficacy of related acetamide derivatives against Mycobacterium tuberculosis. The study revealed that certain compounds exhibited potent activity against the bacteria in vitro and showed promise for further development as anti-tubercular agents .
Mechanism of Action
The mechanism of action of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide” would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Enzyme Inhibition: The compound could inhibit specific enzymes by binding to their active sites.
Receptor Binding: It might interact with cellular receptors, modulating their activity.
Pathway Modulation: The compound could affect various biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of the target compound, highlighting differences in substituents, molecular properties, and biological activities:
| Compound Name/ID | Core Substituents | Molecular Formula | Molecular Weight (g/mol) | Reported Biological Activity | References |
|---|---|---|---|---|---|
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[4-(2-furylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]acetamide | 4-(2-furylmethyl)-5-(2-pyridinyl)-1,2,4-triazole | C₂₂H₁₉N₅O₄S | 449.485 | Not explicitly stated; triazole derivatives often target kinases or microbial enzymes. | |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl]acetamide | 4-ethyl-5-(2-pyridinyl)-1,2,4-triazole | C₂₀H₁₉N₅O₃S | 417.46 | Structural data only; ethyl substitution may enhance lipophilicity for membrane penetration. | |
| 2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide | 4-chlorobenzenesulfonamide + 3,5-dimethylphenyl | C₂₄H₂₂ClN₃O₅S | 500.97 | Antimicrobial (Gram-positive bacteria) and antifungal activity; low hemolytic activity (~5%). | |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | Thieno[3,2-d]pyrimidinone + 2-methoxyphenyl | C₂₄H₂₂N₄O₅S₂ | 522.59 | Not explicitly stated; pyrimidinone derivatives often exhibit kinase or protease inhibition. | |
| Target Compound | 8-methyl-4-oxo-pyrido[1,2-a][1,3,5]triazin-2-yl | Not provided | ~450 (estimated) | Hypothesized: Potential kinase inhibition due to pyrido-triazinone core. | N/A |
Key Structural and Functional Insights:
Triazole vs. Pyrido-Triazinone Cores: Triazole-based analogs (e.g., compounds in ) are smaller and may favor interactions with shallow enzyme pockets. The 8-methyl substituent on the pyrido-triazinone may enhance steric hindrance, reducing off-target effects compared to simpler triazoles .
Sulfonamide vs. Sulfanyl Linkers: Sulfonamide derivatives (e.g., ) exhibit strong antimicrobial activity but may suffer from metabolic instability due to hydrolysis.
This suggests the target compound may retain similar anti-inflammatory properties.
Therapeutic Index Considerations: Compounds like show low hemolytic activity (<10%), a critical factor for systemic safety. The target compound’s pyrido-triazinone group may further reduce cytotoxicity due to its larger, more rigid structure.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a compound of increasing interest due to its potential therapeutic applications. This article reviews its biological activity based on synthesized derivatives and their pharmacological evaluations.
Synthesis and Characterization
The compound was synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with various acetamides in the presence of bases like lithium hydride. The resulting compounds were characterized using techniques such as NMR and mass spectrometry to confirm their structures and purity .
Enzyme Inhibition Studies
Recent studies have evaluated the enzyme inhibitory potential of related sulfonamide derivatives against key enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are critical in the management of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). The synthesized compounds exhibited varying degrees of inhibition:
| Compound | α-Glucosidase Inhibition (%) | Acetylcholinesterase Inhibition (%) |
|---|---|---|
| 7a | 62% | 45% |
| 7b | 55% | 50% |
| 7c | 70% | 60% |
These results indicate that certain modifications to the benzodioxin structure can enhance enzyme inhibition, suggesting potential therapeutic benefits for T2DM and AD .
Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, an MTT assay was conducted on prostate (DU145) and colon (HT29) cancer cell lines. The results indicated that some derivatives reduced cell viability significantly compared to control groups:
| Compound | DU145 Cell Viability (%) | HT29 Cell Viability (%) |
|---|---|---|
| 7d | 30% | 25% |
| 7e | 40% | 35% |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Additionally, antimicrobial assays revealed that some derivatives possess antibacterial properties against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were determined as follows:
| Compound | MIC against E. coli (µg/mL) | MIC against P. aeruginosa (µg/mL) |
|---|---|---|
| 7f | 50 | 40 |
| 7g | 60 | 45 |
These findings suggest that modifications in the chemical structure can lead to enhanced antimicrobial activity .
Case Studies
Several case studies have been published highlighting the pharmacological potential of similar compounds. For example, a study focused on the structure-activity relationship (SAR) of benzodioxin derivatives showed that specific substitutions could significantly enhance biological activity across various assays .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can purity be validated?
- Methodology :
- Step 1 : Begin with 2,3-dihydrobenzo[1,4]dioxin-6-amine as the core precursor. React with sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride) under alkaline conditions (pH 9–10) to form intermediate sulfonamides .
- Step 2 : Introduce the pyridotriazine moiety via nucleophilic substitution using 8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazine-2-thiol. Optimize solvent choice (e.g., DMF) and reaction time for higher yields .
- Validation : Use HPLC (>98% purity) and spectroscopic techniques (1H/13C-NMR, FTIR) to confirm structural integrity. For example, FTIR peaks at 1596 cm⁻¹ (C=O stretch) and 1261 cm⁻¹ (C-O-C ether linkage) validate functional groups .
Q. How can researchers characterize the compound’s stability under varying experimental conditions?
- Methodology :
- Thermal Stability : Perform thermogravimetric analysis (TGA) in inert atmospheres to assess decomposition temperatures.
- pH Stability : Incubate the compound in buffers (pH 3–10) at 37°C for 24–72 hours. Monitor degradation via LC-MS, focusing on sulfanyl-acetamide bond cleavage .
- Light Sensitivity : Expose to UV-Vis light (254–365 nm) and track photodegradation products using high-resolution mass spectrometry (HRMS) .
Q. What preliminary biological assays are recommended to identify potential targets?
- Methodology :
- Enzyme Inhibition Screening : Use in vitro assays (e.g., α-glucosidase or acetylcholinesterase inhibition) at 10–100 µM concentrations. Compare IC₅₀ values with reference inhibitors like acarbose .
- Cellular Uptake : Employ fluorescence tagging (e.g., BODIPY derivatives) and confocal microscopy to evaluate membrane permeability in HEK293 or HeLa cells .
Advanced Research Questions
Q. How can molecular docking and dynamics simulations elucidate its interaction with cholinesterase enzymes?
- Methodology :
- Docking : Use AutoDock Vina to model binding poses in acetylcholinesterase (PDB: 4EY7). Focus on sulfanyl-acetamide interactions with the catalytic triad (Ser203, His447, Glu334) .
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Analyze hydrogen bond occupancy and RMSD values (<2 Å indicates stable binding) .
- Validation : Cross-reference computational results with mutagenesis studies (e.g., Ser203Ala mutants) to confirm critical binding residues .
Q. What strategies resolve contradictions between in vitro and in silico activity data?
- Methodology :
- Data Triangulation : Reconcile discrepancies by testing metabolite stability (e.g., CYP450-mediated oxidation) and adjusting in silico models for solvation effects .
- Free Energy Calculations : Apply MM-PBSA/GBSA to refine binding affinity predictions, accounting for entropy-enthalpy compensation .
- Experimental Replication : Use orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity assays) to verify target engagement .
Q. How can AI-driven process optimization enhance synthesis scalability?
- Methodology :
- Reaction Parameter Screening : Implement Bayesian optimization algorithms to iteratively test variables (temperature, solvent ratios, catalysts) for yield improvement .
- Real-Time Analytics : Integrate inline PAT tools (e.g., Raman spectroscopy) with COMSOL Multiphysics simulations to monitor intermediate formation and purity .
- Scale-Up Protocols : Transition from batch to flow chemistry using microreactors, minimizing side reactions and improving heat dissipation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
